2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
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Overview
Description
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene core with a carboxylic acid group at the 8th position, a methyl group at the 3rd position, and an ethylphenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization and oxidation steps to form the chromene core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing therapeutic agents for diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
- 2-(4-Phenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
Uniqueness
2-(4-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its methyl or unsubstituted counterparts.
Properties
CAS No. |
90102-22-0 |
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Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-3-12-7-9-13(10-8-12)17-11(2)16(20)14-5-4-6-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22) |
InChI Key |
STFLSUYAPQDIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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